![molecular formula C19H16N2O2S B2556098 4-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868377-10-0](/img/structure/B2556098.png)
4-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, also known as MMB, is a chemical compound that has been widely used in scientific research. It is a benzothiazole derivative that possesses a unique structure and exhibits various biological activities. MMB has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
- The compound has been investigated for its antimicrobial potential. In vitro assays demonstrated moderate to excellent activity against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Rhizopus oryzae .
- Nitrogen use efficiency in agriculture can be improved by inhibiting microbial nitrification processes. This compound, when amended with fertilizers, acts as a highly efficient nitrification inhibitor, slowing down the transformation of ammonia to nitrate (NO3–) .
- Beyond antimicrobial activity, these compounds have shown promise as anti-viral, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .
- The synthesis of 1,2,3-triazoles often involves copper-catalyzed azide-alkyne cycloaddition reactions. These “click” reactions allow efficient access to diverse triazole derivatives .
Antimicrobial Activity
Nitrification Inhibition in Agriculture
Medicinal Chemistry and Drug Development
Synthetic Chemistry and Click Reactions
Biocompatibility and Drug-Like Properties
properties
IUPAC Name |
4-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-4-12-21-17-13(2)6-5-7-16(17)24-19(21)20-18(22)14-8-10-15(23-3)11-9-14/h1,5-11H,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHACYCODNYQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)OC)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
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